3-(Octylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-(Octylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an octylsulfanyl group and a phenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be introduced via a nucleophilic substitution reaction using an octylthiol reagent.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene or a substituted benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Octylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-(Octylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Octylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The octylsulfanyl group may facilitate binding to hydrophobic pockets in proteins, while the triazine ring can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol
- 3-(Decylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol
- 3-(Octylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
Uniqueness
3-(Octylsulfanyl)-6-phenyl-1,2,4-triazin-5-ol is unique due to the specific combination of the octylsulfanyl and phenyl groups, which confer distinct chemical and biological properties. The length of the octyl chain can influence its hydrophobicity and interaction with biological membranes, while the phenyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H23N3OS |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
3-octylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H23N3OS/c1-2-3-4-5-6-10-13-22-17-18-16(21)15(19-20-17)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,18,20,21) |
InChI Key |
JPUPVDOEVSHIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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